

Application Note: Comprehensive Characterization of 3-Methylazetidin-2-one

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Compound of Interest

Compound Name: 3-Methylazetidin-2-one

Cat. No.: B3054148

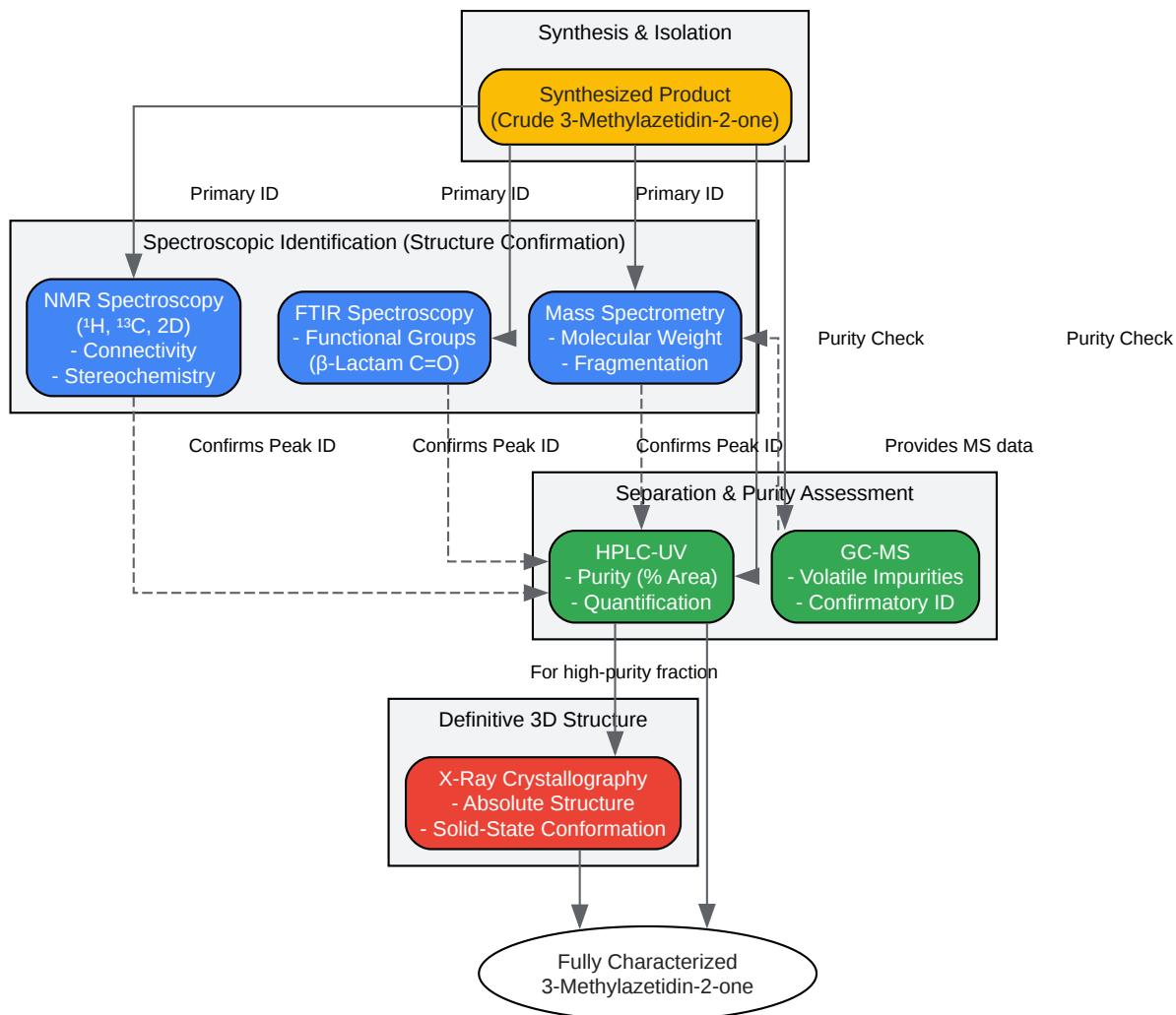
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Introduction and Core Principles

3-Methylazetidin-2-one, a substituted β -lactam, is a four-membered cyclic amide. The β -lactam ring is a critical pharmacophore found in a wide array of antibiotics, such as penicillins and cephalosporins.^[1] The inherent ring strain of the azetidinone core makes these molecules susceptible to hydrolysis but also imparts the chemical reactivity essential for their biological activity.^[1] The synthesis of derivatives, such as **3-Methylazetidin-2-one**, is of significant interest for developing novel therapeutic agents, including enzyme inhibitors and antibacterial compounds.^[2]

Given its importance as a synthetic building block, rigorous characterization of **3-Methylazetidin-2-one** is paramount to confirm its structural integrity, establish purity, and identify any process-related impurities. This application note provides a multi-technique protocol for the comprehensive analysis of **3-Methylazetidin-2-one**, grounded in the principles of spectroscopic and chromatographic science. We will detail the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

The overall analytical workflow is designed to provide orthogonal information, where each technique validates the others, leading to an unambiguous structural assignment and purity profile.



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Caption: Overall workflow for the characterization of **3-Methylazetidin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.^[3] For **3-Methylazetidin-2-one**, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Rationale for NMR Analysis

- ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and relative numbers (integration). The strained β-lactam ring influences the chemical shifts of adjacent protons.
- ¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment (e.g., C=O, CH, CH₂, CH₃).
- Stereochemistry: The coupling constants (J-values) between protons on the azetidinone ring are diagnostic of their relative stereochemistry (cis or trans). For substituted β-lactams, vicinal cis coupling constants are typically larger (J = 5-6 Hz) than trans coupling constants (J = 0-2 Hz).^[4]

Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the purified **3-Methylazetidin-2-one** product.
- Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing the N-H proton, which may exchange or broaden in other solvents.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - ¹H NMR: Acquire with a spectral width sufficient to cover 0-12 ppm. Use a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

- ^{13}C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Expected NMR Data

The structure of **3-Methylazetidin-2-one** (MW: 85.10 g/mol) is simple, but the ring strain significantly influences the chemical shifts.[5]

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)	Justification
CH ₃	~1.3 ppm (doublet)	~15 ppm	Alkyl methyl group split by the adjacent C3 proton.
CH ₂ (C4)	~3.0-3.4 ppm (multiplet)	~40 ppm	Methylene protons on the strained ring, adjacent to the amide nitrogen. Diastereotopic, may appear as complex multiplet.
CH (C3)	~3.5-3.8 ppm (multiplet)	~35 ppm	Methine proton adjacent to both the methyl group and the carbonyl group.
NH	~6.0-7.5 ppm (broad singlet)	-	Amide proton, chemical shift is highly dependent on solvent and concentration. Often broad due to quadrupolar relaxation and exchange.
C=O (C2)	-	~175 ppm	Carbonyl carbon of the strained four-membered lactam ring. Deshielded due to the electronegative oxygen. [1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^[6] For **3-Methylazetidin-2-one**, the most critical absorption band is that of the β -lactam carbonyl group (C=O). Its frequency is significantly higher than that of a typical acyclic amide due to the increased ring strain, making it a highly diagnostic peak.

Rationale for FTIR Analysis

The primary goal is to confirm the presence of the β -lactam ring. The C=O stretching frequency in azetidin-2-ones is typically observed in the 1730-1780 cm^{-1} range, which is higher than for less strained amides or lactams (e.g., pyrrolidinone, $\sim 1690 \text{ cm}^{-1}$). This high frequency is a direct consequence of the angle strain in the four-membered ring, which results in less resonance delocalization and more double-bond character for the C=O bond.^{[5][7]}

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.
- Sample Application: Place a small amount (1-2 mg) of the solid **3-Methylazetidin-2-one** product directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .^[8]
- Data Processing: The acquired spectrum should be baseline-corrected and displayed in absorbance or transmittance mode.

Expected FTIR Data

Wavenumber (cm ⁻¹)	Vibration Mode	Expected Intensity	Significance
~3200-3300	N-H Stretch	Medium	Confirms the presence of the secondary amide.
~2850-2960	C-H Stretch (sp ³)	Medium-Strong	Aliphatic C-H bonds of the methyl and methylene groups.
~1740-1765	C=O Stretch (β-Lactam)	Very Strong	Diagnostic peak confirming the strained azetidin-2-one ring. ^[5]
~1370-1460	C-H Bending	Medium	Bending vibrations of the alkyl groups.
~1200-1350	C-N Stretch	Medium-Strong	Stretching of the amide C-N bond.

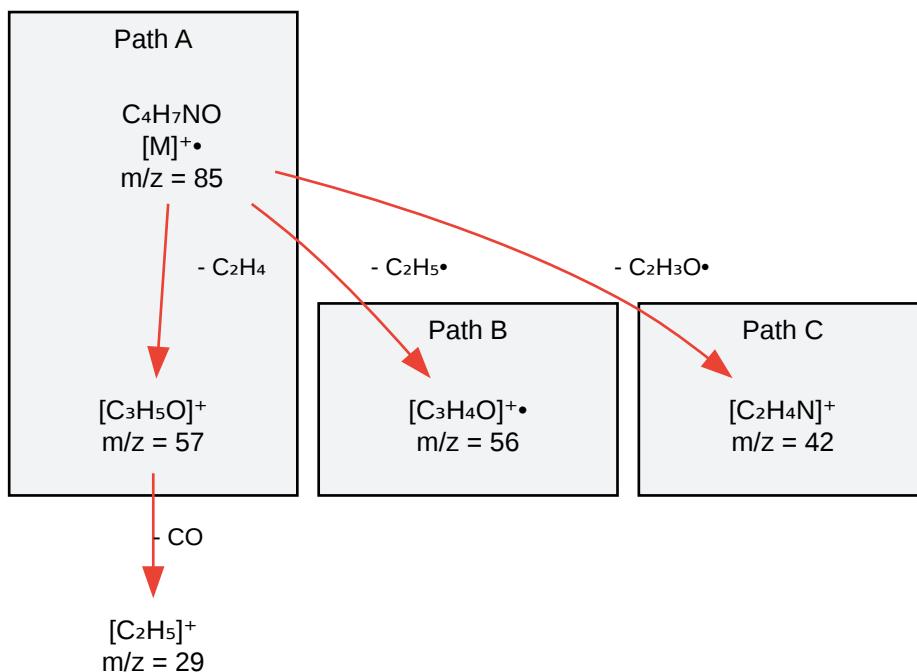
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. Electron Ionization (EI) is a common technique for small, relatively volatile molecules that yields reproducible fragmentation patterns.

Rationale for MS Analysis

- Molecular Ion (M⁺•): The highest mass-to-charge ratio (m/z) peak (excluding isotope peaks) corresponds to the molecular ion. For **3-Methylazetidin-2-one** (C₄H₇NO), the expected nominal mass is 85 amu. The presence of a peak at m/z 85 confirms the molecular weight.^[5]
- Nitrogen Rule: The nominal molecular weight of 85 is an odd number, which is consistent with the presence of an odd number of nitrogen atoms (one) in the molecule.^[9]

- Fragmentation Pattern: The strained ring is expected to be the primary site of fragmentation. Analyzing the fragments helps to piece together the structure, confirming the connectivity established by NMR.[10]



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Caption: Plausible EI-MS fragmentation pathways for **3-Methylazetidin-2-one**.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the N-H group, **3-Methylazetidin-2-one** may exhibit poor peak shape and thermal instability in a GC system. Derivatization to a more volatile and stable analogue is recommended. Silylation is a common and effective method.[11]

- Sample Preparation (Derivatization):

- In a 2 mL vial, dissolve ~1 mg of the sample in 100 μL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

- Add 100 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Seal the vial and heat at 60-70 °C for 30 minutes.[\[12\]](#)
- Cool to room temperature. The sample is now ready for injection.

- GC-MS Conditions:
 - GC System: Agilent 7890 or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet: Split/splitless injector at 250 °C, with a split ratio of 20:1.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - MS System: Agilent 5977 or equivalent.
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 35-350.

Expected MS Data (for the underivatized molecule)

m/z	Proposed Fragment	Plausible Neutral Loss
85	$[C_4H_7NO]^{+}\bullet$	Molecular Ion ($M^{+\bullet}$)
57	$[C_3H_5O]^{+}$	Ethene (C_2H_4)
56	$[C_3H_4O]^{+}\bullet$	Ethyl radical ($\bullet C_2H_5$)
42	$[C_2H_4N]^{+}$	Acyl radical ($\bullet C_2H_3O$)
29	$[C_2H_5]^{+}$	Carbon monoxide (CO) from m/z 57

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for a polar molecule like **3-Methylazetidin-2-one**. The percentage purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Rationale for HPLC Analysis

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.^[7] For **3-Methylazetidin-2-one**, a C18 column provides a non-polar stationary phase that will retain the molecule, while a polar mobile phase (e.g., water/acetonitrile) will elute it. UV detection is suitable as the amide chromophore absorbs UV light at low wavelengths (~210 nm).^[13]

Protocol: Reverse-Phase HPLC-UV

- Mobile Phase Preparation:
 - Solvent A: HPLC-grade water with 0.1% formic acid or phosphoric acid (adjust to pH ~2.5-3.0). Acidification improves peak shape by ensuring the analyte is in a single protonation state.
 - Solvent B: HPLC-grade acetonitrile.

- Filter and degas both solvents prior to use.
- Sample Preparation: Prepare a stock solution of **3-Methylazetidin-2-one** at 1.0 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile). Dilute to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.22 μ m syringe filter.[7]
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 μ m).[13]
 - Mobile Phase: A gradient or isocratic mixture of Solvents A and B. A good starting point is an isocratic method with 90% A and 10% B.
 - Flow Rate: 1.0 mL/min.[14]
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μ L.
 - UV Detector: Set to 210 nm, where small amides have absorbance.
- Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak to determine purity.

Expected HPLC Data

A successful separation will show a sharp, symmetrical peak for **3-Methylazetidin-2-one**. The retention time will depend on the exact conditions but is expected to be in the early-to-mid region of the chromatogram given its polarity. Purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

X-Ray Crystallography: Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation, single-crystal X-ray diffraction is the ultimate technique.[15] While often challenging, obtaining a high-quality crystal provides irrefutable proof of structure.

Rationale for Crystallography

This technique is essential for:

- Absolute structure confirmation: It provides a direct image of the molecular structure.
- Stereochemistry: It can definitively resolve relative and absolute stereochemistry if the molecule is chiral (not applicable to racemic **3-Methylazetidin-2-one**, but crucial for enantiopure syntheses).
- Intermolecular Interactions: It reveals how molecules pack in the solid state, showing hydrogen bonding and other interactions.

Protocol: Crystal Growth

Growing diffraction-quality crystals is often a process of trial and error. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. The material must be of very high purity (>98% by HPLC).[16]

- Method 1: Slow Evaporation (Primary Method)
 - Choose a solvent in which the compound is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).[16]
 - Prepare a nearly saturated solution of **3-Methylazetidin-2-one** in a small, clean vial.
 - Cover the vial with a cap containing a pinhole or with parafilm pierced by a needle. This slows the rate of evaporation.
 - Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
- Method 2: Vapor Diffusion
 - Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., toluene) in an open small vial.

- Place this small vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).
- The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
- Crystal Mounting and Data Collection: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they are carefully mounted on a goniometer and placed in a diffractometer for data collection.

Conclusion

The combination of NMR, FTIR, Mass Spectrometry, HPLC, and X-ray Crystallography provides a robust and comprehensive framework for the characterization of **3-Methylazetidin-2-one**. NMR and FTIR confirm the core structure and functional groups, MS verifies the molecular weight and provides a fragmentation fingerprint, HPLC establishes the purity profile, and X-ray crystallography offers the definitive three-dimensional structure. By following these detailed protocols, researchers can ensure the quality and identity of their synthesized material, enabling confident progression in drug development and chemical research.

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